molecular formula C11H23N3 B1580565 1-Ethyl-4-piperidin-4-ylpiperazine CAS No. 202991-77-3

1-Ethyl-4-piperidin-4-ylpiperazine

Cat. No. B1580565
M. Wt: 197.32 g/mol
InChI Key: JOXMSOKQNJLNEN-UHFFFAOYSA-N
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Description

1-Ethyl-4-piperidin-4-ylpiperazine (EPP) is a synthetic compound that is widely used in scientific research. It is a cyclic amine with a molecular formula of C10H20N2 and is structurally related to the neurotransmitter dopamine. EPP is known to have a variety of biological activities, including the ability to modulate neurotransmission and to act as an agonist at certain serotonin and dopamine receptors. In addition, EPP has been used in laboratory experiments for its ability to act as an antagonist at certain serotonin and dopamine receptors.

Scientific Research Applications

Antileishmanial Agents

Research into piperazine derivatives has led to the discovery of compounds with significant antileishmanial activity. A study by Mayence et al. (2004) on a series of 1,4-diarylpiperazines found that compounds with specific structural modifications exhibited potent activity against the parasite responsible for leishmaniasis, demonstrating the therapeutic potential of these compounds in treating neglected tropical diseases Mayence et al., 2004.

HIV-1 Replication Inhibitors

Piperazine derivatives have also shown promise as potent inhibitors of HIV-1 replication. Dueweke et al. (1993) described a novel bisheteroarylpiperazine, U-90152, which effectively inhibited HIV-1 reverse transcriptase and blocked the replication of various HIV-1 isolates in peripheral blood lymphocytes. This highlights the potential of piperazine derivatives in developing new antiretroviral drugs Dueweke et al., 1993.

Anti-Acetylcholinesterase Activity

The search for new treatments for neurodegenerative diseases such as Alzheimer's has led to the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. Sugimoto et al. (1990) discovered that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed potent inhibitory activity against acetylcholinesterase, suggesting their potential as therapeutic agents for dementia Sugimoto et al., 1990.

Antimicrobial Agents

The antimicrobial properties of piperazine and piperidine derivatives have been explored in various studies. Patel et al. (2011) synthesized a series of compounds that exhibited variable and modest activity against a range of bacteria and fungi, pointing to the potential of these compounds in developing new antimicrobial agents Patel et al., 2011.

properties

IUPAC Name

1-ethyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXMSOKQNJLNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292864
Record name 1-Ethyl-4-(4-piperidinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-piperidin-4-ylpiperazine

CAS RN

202991-77-3
Record name 1-Ethyl-4-(4-piperidinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202991-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-(4-piperidinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, 1-ethyl-4-(4-piperidinyl)
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Synthesis routes and methods I

Procedure details

To remove the protective groups, 40 g (135 mmol) of the tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate were initially charged in 200 ml of methanol and 1.8 l of dichloromethane, and 100 ml 5-6 M HCl solution in isopropanol were added. The solution became a suspension, and a slight evolution of gas could be observed. The reaction mixture was stirred at 40° C. (water bath temperature) for one hour and at room temperature over the weekend. For complete deprotection to the desired product, another 50 ml of the 5-6 M HCl solution in isopropanol were added, and the mixture was stirred at 40° C. The dichloromethane was distilled off on a rotary evaporator, and another 200 ml of methanol and 30 ml of the 5-6 M HCl solution in isopropanol were added. After one hour of stirring under reflux, a white suspension formed with strong evolution of gas. Subsequently, a low-viscosity suspension was formed, which was cooled to room temperature. The precipitate was filtered off with suction and washed with methanol and diethyl ether. After drying, 36 g (117 mmol, 87%) of 1-ethyl-4-piperidin-4-ylpiperazine were isolated as chloride salt.
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Synthesis routes and methods II

Procedure details

The protective group was removed by introducing 40 g (135 mmol) of tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate from example b.1.1 into 200 ml of methanol and 1.8 l of dichloromethane and adding 100 ml of 5-6M HCl solution in isopropanol. A suspension resulted, and slight gas evolution was also observable. The reaction mixture was stirred at 40° C. (water bath temperature) for one hour and then stirred at room temperature for 48 hours. For complete deprotection, 50 ml of the 5-6M HCl solution in isopropanol were again added and the reaction mixture was stirred at 40° C. The dichloromethane was distilled out in a rotary evaporator. 200 ml of methanol and 30 ml of the 5-6M HCl solution in isopropanol were again added. The reaction mixture was stirred under reflux for one hour, during which a white suspension formed with strong evolution of gas. A mobile suspension then resulted and was cooled to room temperature. The precipitate was filtered off with suction and washed with methanol and diethyl ether. After drying, 36 g (117 mmol, 87%) of 1-ethyl-4-piperidin-4-ylpiperazine were isolated as chloride salt.
[Compound]
Name
chloride salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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